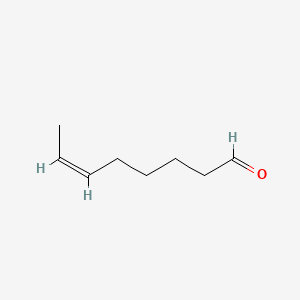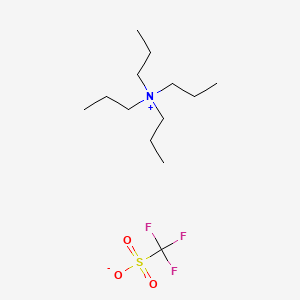
1,8-Dichloro-7,7,8-trifluorobicyclo(4.2.0)oct-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dichloro-7,7,8-trifluorobicyclo(4.2.0)oct-3-en-2-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its high strain energy due to the trans-fused bicyclo[4.2.0]octane ring system, which makes it a subject of interest in synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dichloro-7,7,8-trifluorobicyclo(4.2.0)oct-3-en-2-ol typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of a suitable alkyne with a halogenated reagent under controlled conditions to form the desired bicyclic structure . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,8-Dichloro-7,7,8-trifluorobicyclo(4.2.0)oct-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve specific solvents, temperatures, and catalysts to drive the reaction to completion .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
1,8-Dichloro-7,7,8-trifluorobicyclo(4.2.0)oct-3-en-2-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Mechanism of Action
The mechanism by which 1,8-Dichloro-7,7,8-trifluorobicyclo(4.2.0)oct-3-en-2-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s high strain energy and unique structure allow it to fit into specific binding sites, altering the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
1,8-Dichlorobicyclo(4.2.0)oct-3-en-2-ol: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
7,7,8-Trifluorobicyclo(4.2.0)oct-3-en-2-ol: Lacks the chlorine atoms, which affects its chemical behavior and applications.
Uniqueness
1,8-Dichloro-7,7,8-trifluorobicyclo(4.2.0)oct-3-en-2-ol is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in synthetic chemistry and as a tool for studying molecular interactions .
Properties
CAS No. |
82468-19-7 |
|---|---|
Molecular Formula |
C8H7Cl2F3O |
Molecular Weight |
247.04 g/mol |
IUPAC Name |
1,8-dichloro-7,7,8-trifluorobicyclo[4.2.0]oct-3-en-2-ol |
InChI |
InChI=1S/C8H7Cl2F3O/c9-6-4(2-1-3-5(6)14)7(11,12)8(6,10)13/h1,3-5,14H,2H2 |
InChI Key |
KKRLYINELJVOHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C2(C1C(C2(F)Cl)(F)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


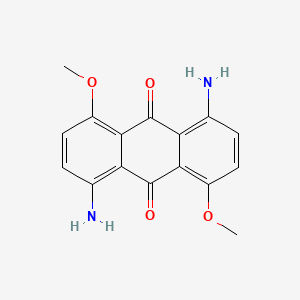
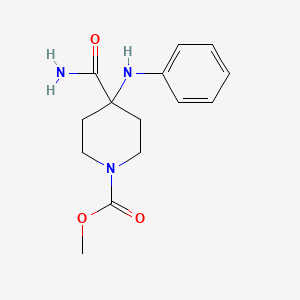

![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)



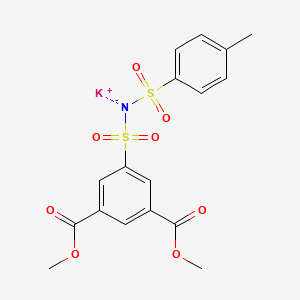

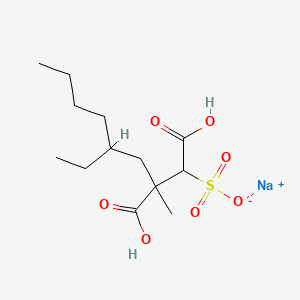
![2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12679686.png)
